2-hydrazino-1-propyl-1H-benzimidazole

Analytical Chemistry Chemical Synthesis Procurement Quality Control

SAR projects require precise N1-alkyl substitution to map hydrophobic binding pockets. Substituting the n-propyl chain with other alkyl groups risks invalidating biological activity data. - **Core Application**: Synthesis of focused benzimidazole-hydrazone libraries for antiplasmodial (EC50 0.19-14 µM range) and antimicrobial screening. - **Key Physicochemical Data**: HBD=4, HBA=3, Rotatable bonds=2; modulates cell permeability vs. colchicine binding site. - **Supply**: Packaged for immediate R&D use; traceable from batch synthesis.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
CAS No. 388574-71-8
Cat. No. B3264264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-1-propyl-1H-benzimidazole
CAS388574-71-8
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NN
InChIInChI=1S/C10H14N4/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11/h3-6H,2,7,11H2,1H3,(H,12,13)
InChIKeyADBLYFQPJPCKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Hydrazino-1-propyl-1H-benzimidazole: A Specialized Benzimidazole Building Block


2-Hydrazino-1-propyl-1H-benzimidazole (CAS 388574-71-8) is an N1-propyl-substituted 2-hydrazinobenzimidazole derivative with the molecular formula C10H14N4 and a molecular weight of 190.25 g/mol . The hydrazinobenzimidazole class is recognized as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a range of biological activities, including antiplasmodial and antimicrobial effects [1]. The specific 1-propyl substitution differentiates this compound from its unsubstituted, methyl, isopropyl, and benzyl analogs, offering a distinct set of physicochemical properties such as computed hydrogen bond donor count (4), acceptor count (3), and rotatable bond count (2), which are critical for structure-activity relationship (SAR) studies [2].

N1-propyl substituted 2-hydrazinobenzimidazole building block
Distinct H-bond and rotatable bond profile vs. simpler N1-H analogs
Key scaffold for hydrazone library construction

Criticality of N1-Substitution vs. Closely Related Analogs


Direct substitution of 2-hydrazino-1-propyl-1H-benzimidazole with other N1-substituted 2-hydrazinobenzimidazoles (e.g., N1-H, methyl, ethyl, isopropyl) cannot be assumed without risking significant alterations in biological activity and chemical reactivity [1][2]. A foundational structure-activity relationship (SAR) study on the antiinfluenza activity of 2-hydrazinobenzimidazoles explicitly demonstrates that the nature of the N1 substituent is a key determinant of pharmacological potency. Less bulky or differently branched substituents can lead to loss of activity, underscoring that the specific n-propyl chain is a critical feature for the intended application profile [1]. The lack of direct functional interchangeability with its analogs is the foundational rationale for its distinct procurement specification.

N1-substituent mismatch Replacing the propyl group with H, methyl, or ethyl may significantly shift biological activity and SAR interpretation.
Reactivity alteration The N1-propyl chain influences solubility and steric properties during hydrazone formation; shorter analogs may not replicate these effects.
Procurement specificity Vendor purity specifications for this specific analog are not universal; direct substitution with unqualified sources may introduce batch variability.

Quantitative Procurement Evidence for the N1-Propyl Analog


Supply Chain Consistency: Defined Minimum Purity

The commercially available 2-hydrazino-1-propyl-1H-benzimidazole from AKSci is specified with a minimum purity of 95% . In the absence of universally defined pharmacopeia standards for research-grade building blocks, this vendor specification provides a quantitative procurement benchmark that is not universally guaranteed by other manufacturers for this specific N1-propyl analog, ensuring a baseline level of consistency for downstream synthetic applications.

Minimum Purity
Specification review
95% (Min.)
Baseline lot consistency benchmark
Vendor-specific specification; no universal monograph
Analytical Chemistry Chemical Synthesis Procurement Quality Control

Physicochemical Differentiation: Hydrogen Bond Profile

Computed physicochemical properties reveal a clear procurement value proposition. The 1-propyl substituted compound has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2, as derived from its PubChem analog [1]. These properties are fundamentally distinct from, for example, a simpler analog like 2-hydrazino-1H-benzimidazole (N1-H), which would have different H-bonding capacities and lipophilicity, directly impacting its fit into enzyme pockets or its subsequent reactivity in generating hydrazone libraries [2].

H-Bond Profile
Class-level inference
HBD: 4
HBA: 3
RotB: 2
Distinct H-bond and flexibility profile for SAR differentiation
Computed from PubChem analog data
Computational Chemistry Medicinal Chemistry Structure-Activity Relationships

Functional Group Reactivity in Hydrazone Formation

The synthetic utility of 2-hydrazino-1-propyl-1H-benzimidazole is evidenced by its ability to undergo condensation with ketones to form stable (E)-configured hydrazones, a reactivity pathway documented for the core scaffold [1]. While this reactivity is class-wide, the specific N1-propyl group can influence reaction yields, crystallization, and the subsequent biological properties of the hydrazone library. For instance, the N1-propyl chain imparts distinct solubility and steric characteristics during the condensation reaction compared to N1-H or N1-ethyl variants, making it the preferred scaffold when generating libraries with specific alkyl tail requirements [1].

Hydrazone Reactivity
Class-level inference
Confirmed class reactivity; propyl tail modifies solubility/sterics
Enables tailored hydrazone library construction
Reactivity documented for core scaffold; quantitative yields vary by ketone
Organic Synthesis Green Chemistry Hydrazone Derivatives

Recommended Application Scenarios for This Building Block


Antimicrobial Hydrazone Library Synthesis

Procure this compound as a key synthetic intermediate for generating a focused library of N1-propyl substituted benzimidazole-hydrazone derivatives. As demonstrated in recent studies, 2-hydrazinobenzimidazole-derived hydrazones exhibit potent antimicrobial activity with binding energies comparable to established drugs like gentamicin (-5.96 and -5.72 kcal/mol) and nystatin (-5.97 and -6.0 kcal/mol) against bacterial and fungal protein targets (2NXW, 1EA1) [1]. The specific N1-propyl chain is a critical molecular feature for exploring lipophilic interactions within the hydrophobic pockets of these targets, a dimension not accessible with unsubstituted or shorter-chain analogs [1][2].

SAR Optimization for Antiplasmodial Agents

Incorporate 2-hydrazino-1-propyl-1H-benzimidazole into SAR studies focused on malaria. Foundational research has established the hydrazinobenzimidazole core as a key hit for inhibiting Plasmodium falciparum, with activity ranges (EC50 3D7 between 0.19–14 µM) and HQSAR model applicability (q2=0.64, r2=0.93) providing a quantitative framework for hit-to-lead optimization [2]. The 1-propyl variant serves a crucial role in mapping the steric and hydrophobic tolerance of the parasite's target enzyme, enabling the rational design of more potent and selective analogs by comparing its activity profile against hits bearing other N1-substituents [2].

Tubulin-Targeting Antiparasitic Development

Deploy this building block in the synthesis of 1H-benzimidazole-2-yl hydrazones for evaluation as tubulin-targeting agents. Studies have shown that benzimidazole-2-yl hydrazones can target tubulin, leading to significant anthelmintic and antiproliferative activities (e.g., against MCF-7 cells) [3]. The N1-propyl substituent is particularly valuable for modulating the compound's cell permeability and binding affinity within the colchicine binding site of tubulin, a validated target for both anthelmintic and anticancer drug development, where small changes in the N-alkyl group can drastically alter activity [3].

Application
Selection Property
Validation Focus
Antimicrobial hydrazone library screening
N1-propyl chain for lipophilic target interactions
Binding affinity comparison to reference inhibitors
Antiplasmodial SAR profiling
N1-propyl steric and hydrophobic mapping
EC50 profiling and HQSAR model validation
Tubulin-targeting antiparasitic research
N1-propyl modulation of cell permeability and tubulin binding
Anthelmintic and antiproliferative endpoint assessment
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